molecular formula C13H14N2O3 B14752737 4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid CAS No. 1501-34-4

4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid

Cat. No.: B14752737
CAS No.: 1501-34-4
M. Wt: 246.26 g/mol
InChI Key: TYPMCOYDZFBCLL-UHFFFAOYSA-N
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Description

4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid can be achieved through various synthetic routes One common method involves the condensation of 2-nitroaniline with a suitable diketone, followed by reduction and cyclization to form the quinoxaline core

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse quinoxaline-based compounds.

Scientific Research Applications

4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique chemical properties make it useful in the development of materials with specific functionalities, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
  • 3-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)propanoic acid
  • 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid

Uniqueness

4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid side chain. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its distinct chemical and biological properties.

Properties

CAS No.

1501-34-4

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

4-(4-methyl-3-oxoquinoxalin-2-yl)butanoic acid

InChI

InChI=1S/C13H14N2O3/c1-15-11-7-3-2-5-9(11)14-10(13(15)18)6-4-8-12(16)17/h2-3,5,7H,4,6,8H2,1H3,(H,16,17)

InChI Key

TYPMCOYDZFBCLL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CCCC(=O)O

Origin of Product

United States

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